{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride
Description
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethylamino)piperidin-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O.2ClH/c9-8(10,11)5-13-7(6-14)1-3-12-4-2-7;;/h12-14H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUNVSFRRQAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)NCC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditionsThe final product is obtained as a dihydrochloride salt by treating the intermediate with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Acid-Base Reactions
The piperidine nitrogen (pKa ~11) undergoes protonation/deprotonation, enabling salt formation and pH-dependent reactivity.
| Reaction Type | Reagents/Conditions | Products/Applications | Source |
|---|---|---|---|
| Protonation | HCl in aqueous solution | Dihydrochloride salt stabilization | |
| Deprotonation | NaOH (pH >12) | Free base form for alkylation |
The dihydrochloride salt form enhances solubility in polar solvents, critical for pharmaceutical formulations .
Nucleophilic Substitution at the Hydroxymethyl Group
The primary alcohol group participates in nucleophilic substitutions under mild conditions.
Example:
-
Sulfonation : Reaction with chlorosulfonic acid forms sulfonate esters, enabling further functionalization (e.g., coupling to biomolecules).
-
Esterification : Treatment with acetyl chloride in pyridine yields acetate derivatives for prodrug applications.
Reductive Amination and Alkylation
The primary amine in the trifluoroethyl group facilitates reductive amination and alkylation.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Reductive Amination | Ketones/aldehydes, NaBH3CN | Secondary/tertiary amines | |
| Alkylation | Alkyl halides, K2CO3, DMF | N-alkylated derivatives |
For instance, reaction with methyl iodide in DMF produces N-methylated analogs, enhancing lipophilicity.
Oxidation Reactions
The hydroxymethyl group is oxidizable to a ketone or carboxylic acid under strong conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4 | Acidic aqueous solution | 4-Oxopiperidine derivative | 45–60% | |
| Jones reagent | 0°C, acetone | Carboxylic acid derivative | <30% |
Oxidation products are intermediates for further functionalization (e.g., amide coupling).
Electrophilic Aromatic Substitution
The piperidine ring’s electron-rich nature allows limited electrophilic substitution.
Example:
-
Nitration : Reaction with HNO3/H2SO4 at 0°C introduces nitro groups at the 3-position of the piperidine ring, though yields are low (~20%) due to steric hindrance .
Trifluoroethyl Group Reactivity
The CF3 group undergoes nucleophilic substitution under harsh conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH4 | Reflux, THF | Reduction to CH2NH2 derivatives | |
| NH3 (excess) | 100°C, sealed tube | Amine exchange |
Stability and Degradation
Scientific Research Applications
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of 4-aminopiperidine derivatives, often modified with substituents to alter physicochemical and pharmacological properties. Below are key structural analogs:
Key Observations :
- Phenoxy-substituted analogs (e.g., ) have higher molecular weights due to aromatic rings, which may reduce solubility but improve lipophilicity.
Physicochemical Properties
Key Observations :
- The dihydrochloride salt in the target compound and 2,4-diaminophenoxyethanol dihydrochloride () enhances aqueous solubility, critical for pharmaceutical formulations.
- Trifluoromethyl groups (target compound) increase electronegativity and may improve blood-brain barrier penetration compared to non-fluorinated analogs.
Key Observations :
- The lack of toxicological data for the target compound highlights a research gap. In contrast, 2,4-diaminophenoxyethanol dihydrochloride has established safety limits for cosmetic use ().
- Fluorinated compounds may pose unique environmental risks due to PFAS-related concerns, though this is speculative without data.
Functional and Regulatory Considerations
- Target Compound: Potential applications in CNS disorders due to piperidine’s affinity for neurological targets. The trifluoroethyl group may enhance receptor binding.
- 4-(Diphenylmethoxy)piperidine HCl : Used in research settings; its bulkier structure may limit bioavailability compared to the target compound.
- Regulatory Challenges : The target compound’s absence from IECSC () suggests it may require additional testing for commercial use in China.
Biological Activity
The compound {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride (CAS: 1432681-06-5) is a synthetic organic molecule notable for its unique trifluoroethyl group attached to a piperidine ring. This structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H17Cl2F3N2O
- Molecular Weight : 285.14 g/mol
- IUPAC Name : [4-(2,2,2-trifluoroethylamino)piperidin-4-yl]methanol; dihydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride is primarily attributed to its lipophilic trifluoroethyl group, which enhances membrane permeability. This allows the compound to effectively penetrate cellular membranes and interact with various molecular targets such as enzymes and receptors, modulating their activities and leading to diverse biological effects.
Biological Activities
Research indicates that compounds with similar piperidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Piperidine derivatives have been shown to possess antibacterial properties, which may be relevant for the development of new antibiotics.
- Anticancer Properties : The ability of piperidine-based compounds to inhibit cancer cell proliferation has been documented in various studies.
- Neuropharmacological Effects : Some piperidine derivatives are known to influence central nervous system activity, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Table: Comparison of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluating the antibacterial properties of piperidine derivatives found that compounds similar to {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol showed significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 2: Anticancer Potential
Research focusing on the anticancer effects of piperidine derivatives demonstrated that certain compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Research Findings
Recent studies have highlighted the potential of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride in:
- Poly(ADP-ribose) polymerase (PARP) inhibition , which plays a role in DNA repair mechanisms in cancer cells.
- Interaction with acetylcholinesterase , suggesting potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, piperidine derivatives are often prepared by reacting 4-aminopiperidine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Post-synthesis, the dihydrochloride salt is formed via HCl treatment in ethanol . Optimization involves adjusting temperature (60–80°C), reaction time (8–12 h), and stoichiometry (1:1.2 amine:halide ratio) to improve yield. Purity is enhanced via recrystallization from methanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to confirm the trifluoroethyl and piperidine moieties (e.g., δ ~3.5 ppm for piperidine protons, δ ~120–125 ppm for CF₃ in ¹³C NMR).
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Mass spectrometry (ESI+) for molecular ion verification (e.g., [M+H]⁺ at m/z 261.1).
- X-ray crystallography (if crystalline) for absolute configuration validation .
Q. What safety protocols are critical for handling this dihydrochloride salt?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air. Store in airtight containers at 2–8°C, away from moisture. Avoid incompatible reagents (strong oxidizers, bases) due to potential HCl release .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s binding affinity to biological targets (e.g., GPCRs or enzymes)?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing CF₃ with CH₃ or Cl) and testing in receptor-binding assays (e.g., radioligand displacement). Computational docking (AutoDock Vina) can predict interactions, while fluorine NMR (¹⁹F) probes conformational changes in target proteins . The electron-withdrawing CF₃ group may enhance binding to hydrophobic pockets or stabilize hydrogen bonds .
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with HPLC monitoring. For example, dihydrochloride salts often degrade in alkaline conditions (pH >8) via dehydrohalogenation. Use Arrhenius plots to extrapolate shelf-life. Pair with LC-MS to identify degradation products (e.g., free base formation) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics while accounting for the compound’s solubility limitations?
- Methodology : Improve solubility via co-solvents (e.g., PEG-400) or micellar formulations. For oral bioavailability, use Caco-2 cell monolayers to assess permeability. In rodent studies, employ IV/oral dosing with plasma sampling over 24h. Quantify using LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂. Compare with computational models (GastroPlus) .
Q. What analytical techniques are suitable for detecting enantiomeric impurities in chiral derivatives of this compound?
- Methodology : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. For trace impurities (<0.1%), employ polarimetry or vibrational circular dichroism (VCD) . Validate with synthetic enantiopure standards .
Key Considerations
- Contradictions : notes environmental factors (pH, temperature) significantly impact stability, while emphasizes synthetic yield optimization. Researchers must balance these in experimental design.
- Methodological Gaps : Limited data on metabolite profiling; recommend HR-MS/MS for comprehensive identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
